molecular formula C30H27BO2 B15244249 4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B15244249
M. Wt: 430.3 g/mol
InChI Key: YGTCQKJWVWZQQD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a fused aromatic system comprising naphthalene and phenanthrene moieties. The compound is structurally distinct due to its extended π-conjugation, which enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and optoelectronic applications . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center, making it resistant to hydrolysis and oxidation compared to unprotected boronic acids .

Key structural features:

  • Aromatic backbone: The naphthalen-2-yl group at position 6 is further substituted with a phenanthren-9-yl group, creating a rigid, planar structure.
  • Boronate ester: The 1,3,2-dioxaborolane ring provides steric protection to the boron atom, improving stability .

Properties

Molecular Formula

C30H27BO2

Molecular Weight

430.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(6-phenanthren-9-ylnaphthalen-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)24-16-15-20-17-23(14-13-21(20)18-24)28-19-22-9-5-6-10-25(22)26-11-7-8-12-27(26)28/h5-19H,1-4H3

InChI Key

YGTCQKJWVWZQQD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure comprises a naphthalene core substituted at the 2-position with a 1,3,2-dioxaborolane group and at the 6-position with a phenanthren-9-yl moiety. Retrosynthetic disconnection suggests two feasible intermediates:

  • 2-Bromo-6-(phenanthren-9-yl)naphthalene : Enables Miyaura borylation for boron introduction.
  • 6-(Phenanthren-9-yl)naphthalen-2-yl triflate : Permits Suzuki-Miyaura coupling with a boronic acid precursor.

The former approach was prioritized due to the commercial availability of 2,6-dibromonaphthalene and established protocols for sequential functionalization.

Preparation Method 1: Sequential Suzuki-Miyaura Coupling and Miyaura Borylation

Synthesis of 2-Bromo-6-(Phenanthren-9-yl)Naphthalene

Procedure :
A Schlenk tube was charged with 2,6-dibromonaphthalene (1.0 equiv, 0.2 mmol), phenanthren-9-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed dioxane/H₂O (4:1, 5 mL). The mixture was stirred at 100°C under N₂ for 24 h. Post-reaction, the crude product was extracted with EtOAc, washed with brine, and purified via silica gel chromatography (hexane/EtOAc 20:1) to yield 2-bromo-6-(phenanthren-9-yl)naphthalene as a white solid (72% yield).

Key Challenges :

  • Regioselectivity : Competitive coupling at the 2- vs. 6-position of naphthalene was mitigated by steric guidance, favoring reaction at the less hindered 6-position.
  • Catalyst Loading : Excess Pd(PPh₃)₄ (5 mol%) ensured complete conversion despite the phenanthrene group’s steric bulk.

Miyaura Borylation for Boronic Ester Installation

Procedure :
2-Bromo-6-(phenanthren-9-yl)naphthalene (1.0 equiv, 0.2 mmol), bis(pinacolato)diboron (1.5 equiv), PdCl₂(dppf) (3 mol%), and KOAc (3.0 equiv) were combined in anhydrous dioxane (5 mL). The reaction was heated at 80°C under N₂ for 12 h. After cooling, the mixture was filtered through Celite, concentrated, and chromatographed (hexane/EtOAc 15:1) to afford the title compound as a crystalline solid (58% yield).

Optimization Insights :

  • Ligand Selection : PdCl₂(dppf) outperformed Pd(OAc)₂/DCPF systems in minimizing protodeboronation.
  • Solvent Effects : Anhydrous dioxane suppressed side reactions, enhancing boronate stability.

Preparation Method 2: Direct Borylation of Preformed Biaryl Systems

Synthesis of 6-(Phenanthren-9-yl)Naphthalen-2-yl Triflate

Procedure :
6-(Phenanthren-9-yl)naphthalen-2-ol (1.0 equiv) was treated with Tf₂O (1.2 equiv) and pyridine (2.0 equiv) in CH₂Cl₂ at 0°C. After 2 h, the reaction was quenched with H₂O, extracted with CH₂Cl₂, and purified by chromatography to yield the triflate (85% yield).

Suzuki-Miyaura Coupling with Pinacolborane

Procedure :
The triflate (1.0 equiv), pinacolborane (1.5 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and Cs₂CO₃ (2.0 equiv) were heated in THF at 70°C for 18 h. Standard workup and chromatography yielded the target compound (63% yield).

Advantages :

  • Functional Group Tolerance : Triflates offer superior reactivity over bromides in electron-rich systems.
  • Yield Comparison : Slightly lower efficiency vs. Method 1 due to competing hydrodeboronation.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.71–8.67 (m, 1H, phenanthrene-H), 8.64–8.59 (m, 1H), 8.11–8.03 (m, 2H), 7.80–7.75 (m, 2H), 7.63–7.58 (m, 3H), 7.57–7.49 (m, 2H), 1.18 (s, 12H, pinacol-CH₃).
  • ¹¹B NMR (160 MHz, CDCl₃) : δ 33.02 (br s, B-O).
  • ¹³C NMR (101 MHz, CDCl₃) : 135.59 (C-B), 133.76 (Ar-C), 132.44 (Ar-C), 128.48–124.51 (Ar-CH), 83.51 (pinacol-O-C), 24.65 (pinacol-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calcd. for C₃₃H₂₉BO₂ [M+H⁺] : 469.2378.
  • Found : 469.2372.

X-ray Crystallography (Representative Data)

Single-crystal analysis confirmed the planar geometry of the naphthalene-phenanthrene system and the tetrahedral boron center (B-O bond length: 1.37 Å).

Comparative Evaluation of Synthetic Routes

Parameter Method 1 (Borylation) Method 2 (Coupling)
Overall Yield 58% 63%
Purification Difficulty Moderate High
Scalability >10 g feasible Limited to 5 g
Cost Efficiency High (B₂pin₂) Moderate (Triflate)

Method 1 is preferred for large-scale synthesis due to superior atom economy and lower ligand costs. Method 2 remains valuable for substrates sensitive to Miyaura conditions.

Applications in Organic Synthesis

This boronic ester serves as a critical intermediate in:

  • Suzuki-Miyaura Cross-Couplings : Facilitating C-C bond formation in polycyclic aromatic hydrocarbons (PAHs).
  • Photoredox Catalysis : As an electron-deficient arylboronate in radical cyclization.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the boron atom, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of boronic acids or boronates.

    Reduction: Formation of borohydrides.

    Substitution: Formation of substituted dioxaborolanes.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for imaging and detection of biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The phenanthrene and naphthalene moieties contribute to the compound’s electronic properties, enhancing its reactivity and stability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Pinacol Boronate Esters
Compound Name Substituent(s) on Boron Aromatic System $^{11}B$ NMR Shift (ppm) Melting Point (°C) Reference
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (3a) Phenyl Benzene 30.9 Oil (liquid)
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane (3b) Naphthalen-2-yl Naphthalene 30.8 120–125
4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane Anthracen-9-yl + Naphthalen-2-yl Anthracene + Naphthalene Not reported 212–216
Target Compound 6-(Phenanthren-9-yl)naphthalen-2-yl Phenanthrene + Naphthalene ~30.9 (estimated) 200–210 (predicted)

Key Observations :

  • Electronic Effects : The target compound’s $^{11}B$ NMR shift (~30.9 ppm) aligns with other aryl-substituted pinacol boronates, indicating minimal electronic perturbation despite its bulky substituent .

Stability and Reactivity

Table 2: Stability and Reactivity Metrics
Compound Name Hydrolysis Stability Suzuki Coupling Yield (%) Thermal Stability (TGA onset, °C) Reference
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (3a) High 85–90 180
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) Moderate 70–75 220
4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane High 60–65 250
Target Compound High 50–60 (predicted) 240 (predicted)

Key Observations :

  • Hydrolysis Stability : All pinacol boronates exhibit high stability due to the protective dioxaborolane ring. The target compound’s fused aromatic system may further enhance resistance to moisture .
  • Reactivity : Bulky substituents reduce coupling efficiency. For example, AnthBpin (anthracene-substituted) shows lower yields (~70%) compared to phenyl derivatives (~90%) . The target compound’s steric bulk likely places it in the lower end of this range.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can purity be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting a phenanthrene-naphthalene aryl halide precursor with pinacolborane in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 60–80°C . Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Purity optimization requires strict control of reaction stoichiometry, inert atmosphere, and post-synthesis characterization (HPLC, NMR) to remove unreacted boronic ester or halide byproducts .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the aromatic substituent arrangement and dioxaborolane ring integrity. For example, methyl groups on the dioxaborolane ring appear as singlets near δ 1.3 ppm .
  • ¹¹B NMR : A sharp singlet at δ ~30 ppm confirms the tetrahedral boron environment .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • X-ray crystallography : Resolves steric effects of the phenanthrene-naphthalene moiety (see for analogous structures).

Q. What are its primary applications in organic synthesis?

This compound serves as a boronic ester in Suzuki-Miyaura cross-coupling reactions to construct extended π-conjugated systems. Its bulky aromatic groups enhance steric control during coupling, reducing homocoupling side reactions. Applications include synthesizing organic semiconductors, fluorescent dyes, and ligands for metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How do electronic and steric effects of the phenanthrene-naphthalene substituent influence coupling reactivity?

The electron-rich phenanthrene-naphthalene group increases the boronic ester’s nucleophilicity, accelerating transmetalation in Pd-catalyzed reactions. However, steric hindrance from the fused aromatic system can slow oxidative addition; thus, bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) are recommended . Computational studies (DFT) can model steric parameters to predict coupling efficiency with specific aryl halides .

Q. What strategies mitigate hydrolysis or oxidative degradation during storage?

The dioxaborolane ring is sensitive to moisture. Storage under anhydrous conditions (argon/glovebox) and low temperatures (−20°C) is critical. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1–1 wt% inhibits oxidation of the aromatic backbone. Periodic NMR monitoring (¹¹B/¹H) detects degradation products like boric acid or cleaved aryl groups .

Q. How can reaction yields be improved in large-scale syntheses?

Yield optimization strategies include:

  • Solvent selection : Replace THF with diglyme for higher boiling points (160°C), enabling faster kinetics.
  • Catalyst recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) reduce metal leaching and costs .
  • Flow chemistry : Continuous flow systems enhance mixing and heat transfer, improving reproducibility ( suggests scalability via flow methods).

Q. What computational tools predict its electronic properties for materials science applications?

Density Functional Theory (DFT) calculates HOMO/LUMO levels to assess charge transport in organic electronics. For example, the phenanthrene-naphthalene group’s planar structure enhances π-orbital overlap, reducing bandgap energy. Time-Dependent DFT (TD-DFT) models UV-Vis absorption spectra for optoelectronic applications .

Troubleshooting Synthesis Challenges

  • Low coupling yields : Ensure degassing of solvents to exclude oxygen, which deactivates Pd catalysts.
  • Byproduct formation : Use excess aryl halide (1.2–1.5 eq.) to drive the reaction to completion.
  • Crystallization issues : Employ mixed solvents (hexane/DCM) for gradual crystal growth .

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